molecular formula C19H24N2O B451457 1-Cyclooctyl-3-naphthalen-1-ylurea

1-Cyclooctyl-3-naphthalen-1-ylurea

Cat. No.: B451457
M. Wt: 296.4g/mol
InChI Key: UCTQFAQDZKENHG-UHFFFAOYSA-N
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Description

1-Cyclooctyl-3-naphthalen-1-ylurea is a urea derivative featuring a cyclooctyl group attached to the urea nitrogen and a naphthalen-1-yl moiety. Urea derivatives are widely studied for their biological and material science applications, often leveraging substituent-driven modifications to tune solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4g/mol

IUPAC Name

1-cyclooctyl-3-naphthalen-1-ylurea

InChI

InChI=1S/C19H24N2O/c22-19(20-16-11-4-2-1-3-5-12-16)21-18-14-8-10-15-9-6-7-13-17(15)18/h6-10,13-14,16H,1-5,11-12H2,(H2,20,21,22)

InChI Key

UCTQFAQDZKENHG-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)NC(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CCCC(CCC1)NC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-Cyclooctyl-3-naphthalen-1-ylurea with structurally related urea and thiourea derivatives:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes References
This compound Cyclooctyl C₁₉H₂₂N₂O 294.39 High steric hindrance; potential lipophilicity due to cyclooctyl group. N/A
1-Ethyl-3-naphthalen-1-ylurea Ethyl C₁₃H₁₄N₂O 236.27 Simpler structure; likely higher aqueous solubility.
1-(2-Chloroethyl)-3-naphthalen-1-ylurea 2-Chloroethyl C₁₃H₁₃ClN₂O 260.71 Enhanced reactivity (e.g., nucleophilic substitution) due to Cl atom.
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea 2-Methoxyphenyl C₁₈H₁₆N₂O₂ 292.33 Positional isomer (naphthalen-2-yl); methoxy group may enhance π-stacking.
1-Ferrocenylmethyl-3-naphthalen-1-ylthiourea Ferrocenylmethyl (S) C₂₂H₂₀FeN₂S 408.31 Thiourea variant; redox-active ferrocene moiety.

Key Comparative Insights

  • Steric and Solubility Effects: The cyclooctyl group in the target compound introduces significant steric bulk compared to smaller substituents like ethyl or methoxy. Ethyl and chloroethyl analogs (e.g., ) are expected to exhibit higher solubility in polar solvents due to their smaller, less hydrophobic substituents.
  • Reactivity and Functionalization: The chloroethyl derivative () is prone to nucleophilic substitution, enabling further functionalization (e.g., coupling with amines or thiols).
  • Crystallography and Intermolecular Interactions: Naphthalen-1-yl derivatives (e.g., ) often form planar structures with extended π-systems, facilitating intermolecular stacking. In contrast, the cyclooctyl group may disrupt such interactions, leading to amorphous solid states. Methoxyphenyl-substituted analogs () may engage in O–H⋯O hydrogen bonding, as observed in naphthalen-1-ylmethanol (), enhancing crystal lattice stability.

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